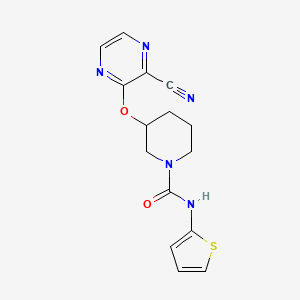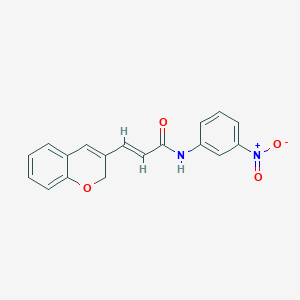![molecular formula C24H23N5O5S3 B2477923 Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-51-8](/img/structure/B2477923.png)
Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen . Thiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties . The biological outcomes of thiazole derivatives can be significantly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
The thiazole ring in this compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which include the compound , have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus playing a key role in health and disease prevention.
Analgesic and Anti-inflammatory Properties
Thiazole compounds have been reported to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain and inflammation management drugs.
Antimicrobial and Antifungal Applications
Thiazole derivatives have shown antimicrobial and antifungal activities . They could be used in the development of new antimicrobial and antifungal agents, which are particularly important in the face of increasing antibiotic resistance.
Antiviral Activity
Some thiazole compounds have demonstrated antiviral properties . This opens up possibilities for their use in the creation of new antiviral drugs, which are crucial in the fight against viral diseases.
Diuretic Properties
Thiazole derivatives have been found to have diuretic effects . Diuretics help remove excess water and salt from the body and are used to treat conditions like hypertension and edema.
Neuroprotective Effects
Thiazole compounds have shown neuroprotective effects . This suggests potential applications in the treatment of neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease.
Antitumor or Cytotoxic Drug Molecules
Thiazole derivatives have been found to have antitumor or cytotoxic effects . This indicates their potential use in cancer treatment.
Antidiabetic Activity
Thiazole compounds have also been associated with antidiabetic activity . They could be used in the development of new drugs for the management of diabetes.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . The specific mode of action of this compound would depend on its exact structure and the nature of its targets.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in inflammation and pain . The specific biochemical pathways affected by this compound would depend on its exact structure and the nature of its targets.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound. The specific ADME properties of this compound would depend on its exact structure.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact structure and the nature of its targets.
properties
IUPAC Name |
ethyl 4-[4-[[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O5S3/c1-2-34-24(31)28-11-13-29(14-12-28)37(32,33)17-9-7-16(8-10-17)21(30)27-23-26-19(15-35-23)22-25-18-5-3-4-6-20(18)36-22/h3-10,15H,2,11-14H2,1H3,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWXCNXWZVKJIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((4-((4-(benzo[d]thiazol-2-yl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]pyrazine-2-carboxylic acid](/img/structure/B2477840.png)
![2-Oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2477843.png)


![[1-(Benzylamino)cyclohexyl]methanol](/img/structure/B2477846.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2477847.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2477848.png)
![2-[5-(1-benzofuran-2-yl)-2H-1,2,3,4-tetrazol-2-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2477850.png)
![4-chloro-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2477851.png)




![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecane-10-carboxylic acid](/img/structure/B2477863.png)